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Compound of Interest

Compound Name:
CEP-28122 mesylate

hydrochloride

Cat. No.: B2580781 Get Quote

Technical Support Center: CEP-28122
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions regarding the

cytotoxicity of CEP-28122, particularly in non-ALK expressing cells.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CEP-28122?

A1: CEP-28122 is a highly potent and selective, orally active inhibitor of Anaplastic Lymphoma

Kinase (ALK).[1][2][3] Its primary mechanism of action is the inhibition of ALK kinase activity,

which in turn blocks the downstream signaling pathways that promote cell growth and survival

in ALK-positive cancer cells.[1]

Q2: Does CEP-28122 exhibit cytotoxic effects in cell lines that do not express ALK?

A2: No, CEP-28122 is highly selective for ALK-positive cells and generally does not show

significant cytotoxic effects in non-ALK expressing cells at concentrations that are effective

against ALK-positive cells.[1][2] Studies have shown no or minimal growth inhibition and no

significant induction of apoptosis in various ALK-negative cell lines.[1]

Q3: What are the known off-target kinases of CEP-28122?
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A3: While CEP-28122 is highly selective for ALK, it has been shown to have some activity

against a few other kinases, though at significantly higher concentrations. The IC50 value for

any other kinase is at least 10-fold higher than the IC50 value for ALK, with the exception of

Rsk2, 3, and 4.[1]

Q4: What are the expected IC50 values for CEP-28122 in ALK-positive versus ALK-negative

cell lines?

A4: In enzymatic assays, the IC50 of CEP-28122 for recombinant ALK is approximately 1.9

nmol/L.[1] In cellular assays with ALK-positive cells, the IC50 values for inhibition of ALK

phosphorylation are in the range of 20 to 30 nmol/L.[1] For ALK-negative cell lines, CEP-28122

shows no to marginal growth inhibition at concentrations up to 3,000 nmol/L.[1]
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Issue Possible Cause Recommended Solution

Unexpected cytotoxicity

observed in a presumed ALK-

negative cell line.

The cell line may have

uncharacterized low-level ALK

expression or a different

sensitive off-target kinase.

1. Confirm the ALK status of

your cell line by Western blot

or IHC. 2. Review the kinase

selectivity profile of CEP-

28122 to check for potential

off-target effects on kinases

relevant to your cell line. 3.

Perform a dose-response

curve to determine the IC50

and compare it to known ALK-

positive and ALK-negative cell

lines.

No effect observed in a known

ALK-positive cell line.

1. Incorrect concentration of

CEP-28122 used. 2.

Degradation of the compound.

3. Cell line has developed

resistance.

1. Verify the final concentration

of CEP-28122 in your

experiment. 2. Use a fresh

stock of CEP-28122. 3.

Sequence the ALK gene in

your cell line to check for

resistance mutations.

High variability in cytotoxicity

results between experiments.

1. Inconsistent cell seeding

density. 2. Variations in drug

treatment duration. 3.

Inconsistent solvent

concentration.

1. Ensure consistent cell

numbers are seeded for each

experiment. 2. Adhere to a

strict timeline for drug

incubation. 3. Ensure the final

solvent concentration is

consistent across all wells,

including controls.

Data Presentation
Table 1: Kinase Selectivity Profile of CEP-28122
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Kinase IC50 (nmol/L)

ALK 1.9 ± 0.5

Flt4 46 ± 10

Fer 84 ± 4

Fes 97 ± 35

Flt3 87 ± 35

FAK 130 ± 15

TNK2a 138 ± 53

IGF-1Ra 255 ± 61

PYK2a 414 ± 163

IRa 1,257 ± 492

TYK2a 1,486 ± 503

JAK2a 2,037 ± 539

ABL >3,000

JAK1a >3,000

JAK3a >3,000

SRCa >3,000

c-Met >10,000

Rsk3 7.0 ± 1.2

Rsk2 12 ± 4

Rsk4 17 ± 8

ARK5 25 ± 2

CHK2 28 ± 7

ACK1 40 ± 5
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GCK 58 ± 8

Rsk1 59 ± 10

BRK 71 ± 5

JNK1α1 109 ± 17

Data summarized from Cheng et al., 2012.[1]

Table 2: Cellular Activity of CEP-28122 in ALK-Positive and ALK-Negative Cell Lines

Cell Line ALK Status Assay Endpoint Result

Karpas-299 ALK-positive Growth Inhibition IC50 20-30 nmol/L

Sup-M2 ALK-positive Growth Inhibition IC50 20-30 nmol/L

NCI-H2228 ALK-positive Growth Inhibition
Concentration-

dependent
3-3,000 nmol/L

NCI-H3122 ALK-positive Growth Inhibition
Concentration-

dependent
3-3,000 nmol/L

NB-1 ALK-positive Growth Inhibition Significant -

SH-SY5Y ALK-positive Growth Inhibition Significant -

NB-1643 ALK-positive Growth Inhibition Significant -

Toledo ALK-negative Growth Inhibition - No to marginal

HuT-102 ALK-negative Growth Inhibition - No to marginal

NCI-H1650 ALK-negative Cytotoxicity - No or minimal

NB-1691 ALK-negative Growth/Survival -
No significant

effects

Data summarized from Cheng et al., 2012.[1]
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Cell Viability Assay

This protocol is based on the methodologies for assessing the effect of CEP-28122 on the

growth of cancer cell lines.

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and

allow them to attach overnight.

Drug Preparation: Prepare a 10 mM stock solution of CEP-28122 in DMSO. Serially dilute

the stock solution in a cell culture medium to achieve the desired final concentrations (e.g.,

3-3,000 nmol/L).

Treatment: Remove the overnight culture medium from the cells and add 100 µL of the

medium containing the various concentrations of CEP-28122. Include a vehicle control

(DMSO at the same final concentration as the highest drug concentration).

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

Viability Assessment: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega)

to each well. Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a 96-

well plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

percentage of viability against the drug concentration and determine the IC50 value using

non-linear regression analysis.

Caspase 3/7 Activation Assay

This protocol is designed to measure the induction of apoptosis.

Cell Seeding and Treatment: Follow steps 1-3 of the Cell Viability Assay protocol.

Incubation: Incubate the plate for 24-48 hours.

Assay: Use a commercially available caspase-3/7 activity assay, such as the Caspase-Glo®

3/7 Assay (Promega). Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
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Incubation: Mix the contents of the wells by gentle shaking and incubate at room

temperature for 1-2 hours.

Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis: Normalize the luminescence signal to the vehicle control to determine the

fold-increase in caspase-3/7 activity.
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Caption: Signaling pathway of activated ALK and the inhibitory effect of CEP-28122.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b2580781?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2580781?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endpoint Assays

Start:
Seed ALK+ and ALK- cells

Treat with CEP-28122
(Dose-Response)

Incubate
(e.g., 72 hours)

Cell Viability Assay
(e.g., MTS)

Apoptosis Assay
(e.g., Caspase 3/7)

Data Analysis:
Determine IC50 and
Apoptosis Induction

Conclusion:
Compare cytotoxicity between

ALK+ and ALK- cells

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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